molecular formula C9H16O4 B13632459 2-Methoxy-2-(oxan-4-yl)propanoicacid

2-Methoxy-2-(oxan-4-yl)propanoicacid

Cat. No.: B13632459
M. Wt: 188.22 g/mol
InChI Key: AVHUMIXNLNALPM-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxan-4-yl)propanoic acid is a chiral carboxylic acid characterized by a methoxy group and a tetrahydropyran (oxan-4-yl) substituent at the alpha position of the propanoic acid backbone. The oxan-4-yl group introduces a six-membered oxygen-containing ring, which may enhance solubility in polar solvents compared to aromatic substituents like naphthyl groups . Chiral compounds with alpha-methoxy substituents are often employed in stereochemical resolution, catalysis, and bioactive molecule synthesis .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-methoxy-2-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C9H16O4/c1-9(12-2,8(10)11)7-3-5-13-6-4-7/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

AVHUMIXNLNALPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOCC1)(C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-4-yl)propanoic acid typically involves the reaction of oxan-4-yl derivatives with methoxy-substituted reagents under controlled conditions. One common method involves the esterification of oxan-4-yl alcohol with methoxyacetic acid in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-2-(oxan-4-yl)propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxan-4-yl group can be reduced to form simpler alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of methoxy-substituted carboxylic acids or aldehydes.

    Reduction: Formation of oxan-4-yl alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and oxan-4-yl groups play a crucial role in modulating the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Methoxy-2-(oxan-4-yl)propanoic acid* C₉H₁₆O₄ 188.22 Methoxy, oxan-4-yl
(S)-2-Methoxy-2-(1-naphthyl)propanoic acid C₁₄H₁₄O₃ 230.26 Methoxy, 1-naphthyl
3-(Oxan-4-yl)propanoic acid C₈H₁₄O₃ 158.20 Oxan-4-yl (no methoxy)
2-(4-Chloro-2-methylphenoxy)propanoic acid C₁₀H₁₁ClO₃ 214.65 Chloro, methylphenoxy

Key Structural Differences :

  • The naphthyl derivatives (e.g., C₁₄H₁₄O₃) feature a bulky aromatic group, enhancing rigidity and π-π stacking in crystal lattices, which is critical for chiral recognition in diastereomeric salt formation .
  • The oxan-4-yl group introduces a flexible, polar tetrahydropyran ring, likely improving solubility in aqueous or polar organic solvents compared to aromatic analogs .
  • Methoxy positioning: The alpha-methoxy group in 2-methoxy-2-(oxan-4-yl)propanoic acid may sterically hinder rotation, stabilizing specific conformations for enantiomeric discrimination .

Physicochemical and Functional Properties

Table 2: Comparative Functional Data

Property 2-Methoxy-2-(oxan-4-yl)propanoic acid 2-Methoxy-2-(1-naphthyl)propanoic acid 3-(Oxan-4-yl)propanoic acid
Solubility High (polar solvents) Low (non-polar solvents) Moderate (polar solvents)
Melting Point Not reported 145–148°C 297°C (decomposes)
Chiral Resolution Potential for enantiomer separation Well-documented in diastereomeric salts Not applicable
Applications Synthetic intermediate; chiral agent Chiral resolving agent; flavoring Building block in organic synthesis

Notable Findings:

  • Naphthyl derivatives exhibit strong chiral discrimination due to their rigid, planar aromatic systems, which stabilize specific hydrogen-bonding networks in crystalline states .
  • Oxan-4-yl analogs like 3-(oxan-4-yl)propanoic acid lack the methoxy group, reducing steric effects and limiting their utility in enantioselective applications .

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